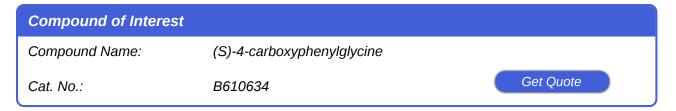


An In-Depth Technical Guide to (S)-4-Carboxyphenylglycine: Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Carboxyphenylglycine, also known as (S)-4CPG, is a potent and selective competitive antagonist of group I metabotropic glutamate receptors (mGluRs), with a preference for the mGluR1a subtype over mGluR5a.[1][2] As a critical tool in neuroscience research, it plays a significant role in elucidating the physiological and pathological functions of group I mGluRs. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of **(S)-4-Carboxyphenylglycine**, including detailed experimental protocols and an examination of its mechanism of action.

Chemical and Physical Properties

(S)-4-Carboxyphenylglycine is a phenylglycine derivative with the following key identifiers and properties:



Property	Value	Reference	
IUPAC Name	4-[(S)- amino(carboxy)methyl]benzoic acid	[3]	
Synonyms	(S)-4CPG, (S)-alpha-Amino-4-carboxybenzeneacetic acid	[2][4]	
CAS Number	134052-73-6	[2]	
Molecular Formula	C ₉ H ₉ NO ₄	[1][2]	
Molecular Weight	195.17 g/mol	[1][2]	
Appearance	Off-white solid	[5]	
Solubility	Soluble to 100 mM in 1 eq. NaOH with gentle warming. Limited solubility in pure water (approx. 5 mM). Soluble in DMSO at 4.3 mg/mL.	[6]	
Storage	Store at room temperature.	[1]	

Biological Activity and Potency

(S)-4-Carboxyphenylglycine functions as a competitive antagonist at group I mGluRs, which are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability.[6] It exhibits selectivity for the mGluR1a subtype over mGluR5a.



Receptor Subtype	Assay	Potency (IC50 / K8)	Reference
mGluR1α	Quisqualate-induced PI Hydrolysis	IC₅₀ range: 4 - 72 μM	[7]
L-glutamate-induced Ca ²⁺ release	K ₈ : 163 ± 43 μM	[8]	
mGluR5a	Quisqualate-induced PI Hydrolysis	IC50 range: 150 - 156 μΜ	[7]
L-glutamate-induced Ca ²⁺ release	No significant antagonist activity at 1mM	[8]	

Mechanism of Action and Signaling Pathway

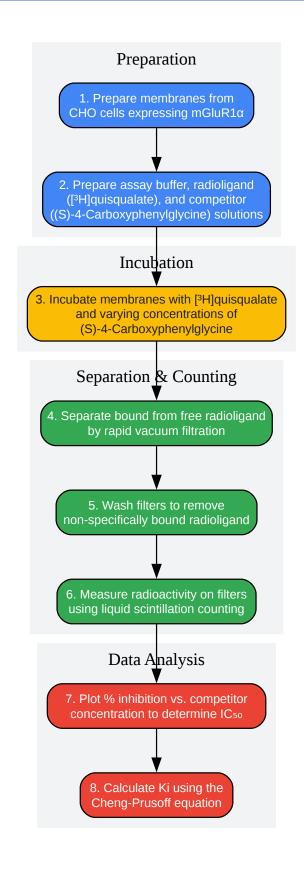
Group I mGluRs, including mGluR1a, are coupled to the Gq family of G proteins. Upon activation by an agonist like glutamate, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

(S)-4-Carboxyphenylglycine competitively binds to the same site as glutamate on the mGluR1a receptor, but it does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and initiating the downstream signaling cascade.









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